REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([N+:23]([O-])=O)=[CH:4][C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=3)=[C:7]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:6]=2[CH:22]=1.[NH4+].[Cl-]>CO.C1COCC1.O.[Fe]>[NH2:23][C:3]1[C:2]([Br:1])=[CH:22][C:6]2[C:7]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:8]([C:10]3[CH:11]=[CH:12][C:13]([F:16])=[CH:14][CH:15]=3)[O:9][C:5]=2[CH:4]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OCC)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
MeOH THF H2O
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hour
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
After filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OCC)C=C1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |